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Compound of Interest

3'-(Trifluoromethyl)biphenyl-3-
Compound Name:
carboxylic acid

Cat. No.: B071586

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential applications of 3'-(Trifluoromethyl)biphenyl-3-carboxylic acid. The information
is intended for professionals in the fields of chemical research, drug discovery, and materials

science.

Core Chemical Properties

While specific experimental data for 3'-(Trifluoromethyl)biphenyl-3-carboxylic acid is not
widely available in public databases, its properties can be inferred from structurally related
compounds. The biphenyl core provides rigidity, while the carboxylic acid group offers a site for
derivatization and influences solubility. The trifluoromethyl group significantly impacts the
electronic properties and lipophilicity of the molecule.

Table 1: Calculated Physicochemical Properties of 3'-(Trifluoromethyl)biphenyl-3-carboxylic
acid
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Property Value Source
Molecular Formula C14HoF302

Molecular Weight 266.22 g/mol [1]
XLogP3 4.6 Calculated
Hydrogen Bond Donor Count 1 Calculated
Hydrogen Bond Acceptor

Count 2 Calculated
Rotatable Bond Count 2 Calculated

Note: The XLogP3 value is an estimation of the octanol-water partition coefficient and suggests
that the compound is relatively lipophilic.

Spectroscopic Data

Detailed experimental spectroscopic data for 3'-(Trifluoromethyl)biphenyl-3-carboxylic acid
is not readily available in the searched literature. However, based on the analysis of its
constituent parts, the expected spectral characteristics are as follows:

e 1H NMR: The spectrum would be complex due to the presence of two substituted benzene
rings. Signals would be expected in the aromatic region (approximately 7.0-8.5 ppm). The
protons on the carboxylic acid-bearing ring would likely show distinct splitting patterns
influenced by the carboxylic acid and the other phenyl ring. Similarly, the protons on the
trifluoromethyl-substituted ring would exhibit coupling patterns characteristic of a meta-
substituted benzene ring. The carboxylic acid proton would likely appear as a broad singlet
at a downfield chemical shift (>10 ppm), which may be exchangeable with D20.

e 13C NMR: The spectrum would show 14 distinct carbon signals. The carbonyl carbon of the
carboxylic acid would be found in the range of 165-175 ppm. The carbon of the
trifluoromethyl group would appear as a quartet due to coupling with the three fluorine
atoms. The aromatic carbons would resonate in the typical range of 120-140 ppm.

e 9F NMR: A single resonance would be expected for the -CFs group.
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e Mass Spectrometry: The molecular ion peak [M]* would be observed at m/z = 266.22.
Fragmentation patterns would likely involve the loss of the carboxylic acid group and
cleavage of the biphenyl bond.

« Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad O-H
stretch from the carboxylic acid (around 2500-3300 cm™1), a strong C=0 stretch (around
1700 cm™1), and C-F stretching vibrations (around 1100-1300 cm™1).

Synthesis and Experimental Protocols

The most common and versatile method for the synthesis of unsymmetrical biphenyls, such as
3'-(Trifluoromethyl)biphenyl-3-carboxylic acid, is the Suzuki-Miyaura cross-coupling
reaction. This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an
aryl halide.

General Synthetic Pathway: Suzuki-Miyaura Coupling

The synthesis of 3'-(Trifluoromethyl)biphenyl-3-carboxylic acid can be envisioned through
two primary Suzuki-Miyaura coupling strategies:

Route A: Coupling of 3-carboxyphenylboronic acid with 3-bromobenzotrifluoride. Route B:
Coupling of 3-(trifluoromethyl)phenylboronic acid with 3-bromobenzoic acid.
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Route B

" Pd Catalyst, Base 3'-(Trifluoromethyl)biphenyl-
3-carboxylic acid

3-Bromobenzoic acid

3-(Trifluoromethyl)phenylboronic acid

Route A

+ Pd Catalyst, Base 3'-(Trifluoromethyl)biphenyl-
3-carboxylic acid

3-Bromobenzotrifluoride

3-Carboxyphenylboronic Acid
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;

Combine Reactants,
Catalyst, and Base

l

Add Dioxane/Water
and Degas

;

Heat to Reflux
(12-24h)

;

Cool and Acidify
with HCI

l

Extract with
Ethyl Acetate

;

Wash with Water
and Brine

;

Dry over MgSO4
and Concentrate

l

Purify by
Recrystallization or
Chromatography

Pure Product
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Enzymes with
Acidic Substrate

C’, - Binding Pockets

Potential Interaction

"-(Trifluoromethyl)biphenyl- ) )
3-carboxylic acid Potential Interaction

(by analogy to NSAIDs) Cyclooxygenase (COX)
Pathways (Hypothetical)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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